![molecular formula C17H18N6O8S2 B14251050 N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide CAS No. 405105-23-9](/img/structure/B14251050.png)
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two carbamoylsulfamoyl groups attached to a phenyl ring, which are further connected by a propanediamide linker. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diacid chloride, such as propanedioyl dichloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups into amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Propriétés
Numéro CAS |
405105-23-9 |
|---|---|
Formule moléculaire |
C17H18N6O8S2 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
N,N'-bis[4-(carbamoylsulfamoyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H18N6O8S2/c18-16(26)22-32(28,29)12-5-1-10(2-6-12)20-14(24)9-15(25)21-11-3-7-13(8-4-11)33(30,31)23-17(19)27/h1-8H,9H2,(H,20,24)(H,21,25)(H3,18,22,26)(H3,19,23,27) |
Clé InChI |
LMSFVOPFFGZHBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)S(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


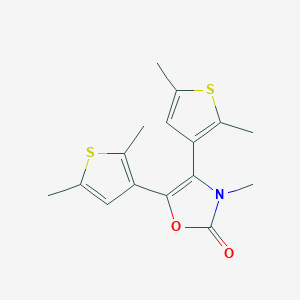
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
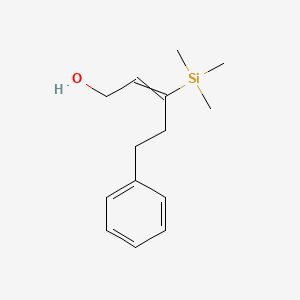
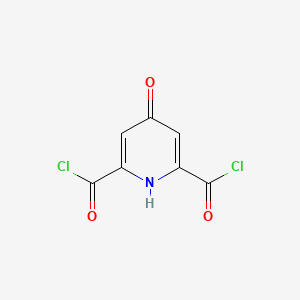
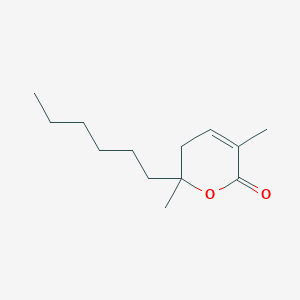
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)

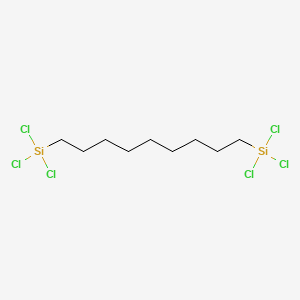
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

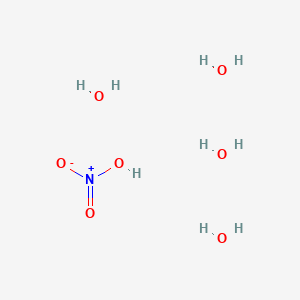
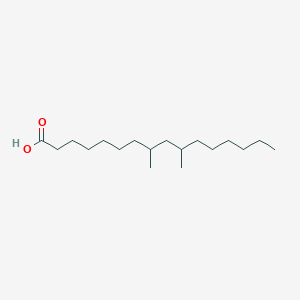
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
